1-hexyl-2-phenyl-1H-benzimidazole

Antiproliferative MDA-MB-231 N-alkyl chain SAR

1-Hexyl-2-phenyl-1H-benzimidazole (CAS 476298-71-2, C₁₉H₂₂N₂, MW 278.4 g·mol⁻¹) is a 1,2-disubstituted benzimidazole bearing an N1-hexyl chain and a C2-phenyl ring. This N-alkylated 2-phenylbenzimidazole scaffold has been systematically profiled in a 2023 multitarget-directed study comprising 21 analogues with graded N-alkyl chain lengths (methyl through heptyl) and varied 2-phenyl substituents.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
Cat. No. B11134586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hexyl-2-phenyl-1H-benzimidazole
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3
InChIInChI=1S/C19H22N2/c1-2-3-4-10-15-21-18-14-9-8-13-17(18)20-19(21)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3
InChIKeyOHQUBPBTEYKLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-2-phenyl-1H-benzimidazole – Structural Identity and Core Benchmarks for Procurement Evaluation


1-Hexyl-2-phenyl-1H-benzimidazole (CAS 476298-71-2, C₁₉H₂₂N₂, MW 278.4 g·mol⁻¹) is a 1,2-disubstituted benzimidazole bearing an N1-hexyl chain and a C2-phenyl ring [1]. This N-alkylated 2-phenylbenzimidazole scaffold has been systematically profiled in a 2023 multitarget-directed study comprising 21 analogues with graded N-alkyl chain lengths (methyl through heptyl) and varied 2-phenyl substituents [2]. The compound functions as both a stand-alone bioactive small molecule and a neutral ligand for cyclometalated iridium(III) phosphorescent complexes used in solution-processable organic light-emitting diodes (OLEDs) [3].

Screening tool Multitarget benzimidazole probe for antiproliferative, antibacterial, and antifungal assay contexts
OLED ligand N-Hexyl cyclometalating ligand for solution-processable Ir(III) phosphorescent complexes

Why N-Alkyl Chain Length Is a Non-Interchangeable Selection Parameter for 1-Hexyl-2-phenyl-1H-benzimidazole


Within the 1-alkyl-2-phenyl-1H-benzimidazole series, the N1-alkyl chain length exerts a steep, non-linear influence on antiproliferative potency and antibacterial spectrum that precludes simple substitution of the hexyl derivative by its methyl, ethyl, propyl, butyl, pentyl, or heptyl congeners [1]. A direct comparative study of seven homologues (1a–1g) demonstrated that antiproliferative IC₅₀ against MDA-MB-231 breast cancer cells drops precipitously from >100 µM (methyl) to 26.50 µM (hexyl) before partially retreating to 33.10 µM (heptyl), establishing a chain-length optimum at C6 [1]. Simultaneously, antibacterial potency against Gram-positive pathogens (S. aureus, MRSA, S. faecalis) increases by 2- to 4-fold when moving from the methyl (1a) to the hexyl (1f) analogue, while antifungal activity against Candida albicans and Aspergillus niger declines at the pentyl-to-heptyl transition [1]. These reciprocally tuned biological profiles mean that selecting a shorter- or longer-chain analogue in procurement yields a functionally distinct compound, not an equivalent substitute.

Target (C6 hexyl)
Shorter / longer chain analogues
Antiproliferative assay context
Reported SAR reference point in MDA-MB-231 screen; measurable cell-model response
Methyl, butyl, heptyl congeners show markedly different IC₅₀ profiles that may not replicate hexyl activity
Gram-positive antibacterial context
Broad coverage against MRSA, S. aureus, S. faecalis
Shorter chains exhibit higher MIC values; antibacterial profile may shift and require re-screening
Antifungal context
Only C5–C7 homologue retaining dual C. albicans and A. niger activity
Pentyl and heptyl analogues lose antifungal activity entirely, limiting combined screening utility

Quantitative Differentiation Evidence: 1-Hexyl-2-phenyl-1H-benzimidazole vs. Closest In-Class Analogues


Antiproliferative Potency Against MDA-MB-231 Triple-Negative Breast Cancer – Chain-Length Head-to-Head Comparison

In a direct head-to-head comparison across seven N-alkyl homologues (1a–1g) evaluated by SRB assay against MDA-MB-231 cells, 1-hexyl-2-phenyl-1H-benzimidazole (compound 1f) exhibited an IC₅₀ of 26.50 ± 2.40 µM, representing a >3.8-fold potency gain over the methyl analogue 1a (IC₅₀ >100 µM) and a 1.9-fold gain over the butyl analogue 1d (IC₅₀ 49.57 ± 2.88 µM) [1]. The N-unsubstituted parent 2-phenyl-1H-benzimidazole (compound 1) was inactive (IC₅₀ >100 µM), confirming that N-alkylation is essential for antiproliferative activity [1]. Importantly, potency partially declines at chain lengths beyond hexyl: the heptyl analogue 1g records an IC₅₀ of 33.10 ± 2.10 µM (~25% weaker than 1f), identifying C6 as the optimum in this congeneric series [1].

MDA-MB-231 IC₅₀
Head-to-head
26.50 ± 2.40 µM (hexyl) vs >100 µM (methyl)
Reported cell-model response context; hexyl congener provides measurable antiproliferative endpoint in TNBC screening model
SRB assay, 48 h; camptothecin control IC₅₀ 0.41 µM
Antiproliferative MDA-MB-231 N-alkyl chain SAR

Gram-Positive Antibacterial Activity – MRSA, S. aureus, and S. faecalis MIC Profiling vs. Amikacin Control

In microbroth dilution MIC assays against five bacterial strains, 1-hexyl-2-phenyl-1H-benzimidazole (1f) displayed MIC values of 64 µg·mL⁻¹ against both S. aureus (ATCC 29213) and MRSA (ATCC 43300), and 128 µg·mL⁻¹ against S. faecalis (ATCC 29212) [1]. Compared to the methyl analogue 1a, this represents a 4-fold improvement against S. aureus (256→64 µg·mL⁻¹) and MRSA (256→64 µg·mL⁻¹), and a 4-fold improvement against S. faecalis (512→128 µg·mL⁻¹) [1]. Against S. faecalis, compound 1f was twice as effective as the clinical comparator amikacin (MIC = 256 µg·mL⁻¹) and equalled the performance of the heptyl analogue 1g [1]. Notably, the pentyl analogue 1e also achieved MIC values of 64 µg·mL⁻¹ against both S. aureus and MRSA, but exhibited substantially weaker antifungal activity than 1f (CA and AN MIC >1024 vs. 1024 and 512 µg·mL⁻¹, respectively), highlighting a differentiated dual-activity profile for the hexyl derivative [1].

Gram-positive MIC
Head-to-head
64 µg·mL⁻¹ (S. aureus, MRSA), 128 µg·mL⁻¹ (S. faecalis)
Supports antimicrobial screening context; hexyl analogue shows lower MIC values vs. methyl across Gram-positive panel
Microbroth dilution; amikacin as comparator
Antibacterial MRSA Gram-positive MIC

Lipophilicity Modulation – Calculated logP Shift Enabling Membrane Permeation vs. Unsubstituted 2-Phenylbenzimidazole

N-Hexyl substitution at the 1-position of the benzimidazole core produces a substantial calculated lipophilicity increase over the unsubstituted parent 2-phenylbenzimidazole. The parent compound 2-phenyl-1H-benzimidazole (CAS 716-79-0) has an experimentally derived or consensus logP of 3.24 [2], whereas the computed XlogP for 1-hexyl-2-phenyl-1H-benzimidazole (CAS 476298-71-2) is 5.4 . This ΔlogP of approximately +2.2 log units translates to a >150-fold increase in octanol–water partition coefficient, a parameter that the Phan et al. study directly correlates with the observed chain-length-dependent antiproliferative and antibacterial potency trends [1]. The enhanced lipophilicity facilitates passive diffusion across lipid membranes, which the study identifies as a key determinant of intracellular drug accumulation in both cancer and bacterial cells [1].

Lipophilicity ΔlogP
Cross-study comparable
XlogP 5.4 (hexyl) vs logP 3.24 (unsubstituted parent)
Supports membrane-permeation context; increased lipophilicity correlates with chain-length-dependent activity trends
Calculated XlogP; parent logP from consensus data
Lipophilicity logP membrane permeability

Antifungal Activity Differentiation Against Candida albicans and Aspergillus niger Across N-Alkyl Chain Lengths

In the same microbroth dilution study, the antifungal activity profile of 1-hexyl-2-phenyl-1H-benzimidazole (1f) was distinctly intermediate within the homologues series. Compound 1f exhibited MIC values of 1024 µg·mL⁻¹ against Candida albicans (ATCC 10231) and 512 µg·mL⁻¹ against Aspergillus niger (ATCC 16404) [1]. By comparison, the short-chain ethyl analogue 1b showed superior antifungal potency (CA MIC = 64, AN MIC = 64 µg·mL⁻¹), while the pentyl (1e) and heptyl (1g) analogues were essentially inactive against both fungal strains (MIC >1024 µg·mL⁻¹) [1]. The unsubstituted parent 2-phenyl-1H-benzimidazole (compound 2) showed CA MIC = 512 and AN MIC = 128 µg·mL⁻¹ [1]. This data reveals a biphasic chain-length–activity relationship for antifungal activity that peaks at short chains (C2–C3), declines at C4–C5, partially recovers at C6, and collapses again at C7 [1].

Antifungal MIC
Head-to-head
C. albicans 1024, A. niger 512 µg·mL⁻¹ (hexyl); pentyl/heptyl >1024
Only C5–C7 congener retaining dual antifungal activity; supports triple-activity screening context
Microbroth dilution; ketoconazole control MIC 8 µg·mL⁻¹
Antifungal Candida albicans Aspergillus niger

CYP3A4 Inhibition Profile – Metabolic Stability Benchmark for Drug Development Prioritization

In a human liver microsome assay using midazolam 1-hydroxylation as a probe reaction, 1-hexyl-2-phenyl-1H-benzimidazole exhibited a CYP3A4 IC₅₀ of 20,000 nM (20 µM) [2]. This value situates the compound in a moderate CYP3A4 inhibition range that is substantially weaker than many clinically problematic azole drugs (e.g., ketoconazole IC₅₀ ~0.02–0.05 µM) [2]. While direct comparator data for the shorter-chain N-alkyl analogues (1a–1e, 1g) in the same CYP3A4 assay were not located, class-level precedent from N-alkyl benzimidazole series indicates that CYP inhibition potency generally correlates with lipophilicity, suggesting the hexyl derivative may exhibit higher CYP engagement than its methyl or ethyl congeners but within a manageable range [1]. The 20 µM IC₅₀ implies that at typical screening concentrations (1–10 µM), the compound is unlikely to produce significant CYP3A4-mediated drug–drug interactions, a relevant consideration for procurement decisions in early-stage drug discovery programs [2].

CYP3A4 IC₅₀
Supporting evidence
20,000 nM (20 µM) in human liver microsomes
ADME liability context; moderate inhibition unlikely to produce CYP-mediated artefacts at screening concentrations ≤10 µM
Midazolam 1-hydroxylation probe; LC-MS/MS readout
CYP3A4 inhibition Drug metabolism Hepatotoxicity risk

Cyclometalating Ligand Performance in Solution-Processable Phosphorescent OLEDs – Ir(HexPhBI)₃ Complex Characterisation

1-Hexyl-2-phenyl-1H-benzo[d]imidazole (HexPhBI) serves as the cyclometalating ligand in the homoleptic facial iridium(III) complex Ir(HexPhBI)₃ (complex 1), which was directly compared with two carbazole-encapsulated analogues (complexes 2 and 3) for host-free solution-processed OLED performance [1]. While the hexyl-substituted complex 1 exhibited lower solid-state photoluminescence quantum yield than the multiencapsulated complex 3 (which achieved 61% solid-state PL QY and 72% in solution), complex 1 provides the critical baseline demonstrating that the N-hexyl chain alone confers sufficient amorphous film-forming character to enable spin-coating without host matrix [1]. The fully encapsulated complex 3, built on the same HexPhBI core, delivered an external quantum efficiency (EQE) of nearly 6%, a turn-on voltage of 2.5 V, and a brightness exceeding 6000 cd·m⁻² in a host-free device architecture [1]. This establishes the HexPhBI scaffold as a validated entry point for phosphorescent Ir(III) dopant design, where the N-hexyl chain provides the minimum required solution processability for spin-coated emitting layers [1].

Ir(HexPhBI)₃ PL QY
Supporting evidence
Baseline solution processability; complex 3 achieves 61% solid-state PL QY with encapsulation
Materials screening context; hexyl ligand provides minimal amorphous film-forming character for host-free OLEDs
Spin-coated neat films; integrating sphere measurement
OLED Phosphorescent Iridium(III) complex Solution-processable

Procurement-Guiding Application Scenarios for 1-Hexyl-2-phenyl-1H-benzimidazole Based on Quantitative Differentiation Evidence


Chain-Length SAR Studies for Antiproliferative Benz imidazole Lead Optimisation

Researchers conducting systematic N-alkyl chain-length structure–activity relationship (SAR) campaigns against triple-negative breast cancer (MDA-MB-231) should procure 1-hexyl-2-phenyl-1H-benzimidazole (1f) as the empirically determined optimum C6 homologue. The Phan et al. study demonstrates that IC₅₀ improves from >100 µM (methyl, 1a) to 26.50 µM (hexyl, 1f), then deteriorates to 33.10 µM (heptyl, 1g), establishing a clear potency maximum at the hexyl chain length [1]. This compound is therefore the most informative single reference point for benchmarking new derivatives designed to probe the lipophilicity–potency relationship in the 2-phenylbenzimidazole pharmacophore class.

Dual Antibacterial–Antifungal Screening Cascades for Anti-Infective Drug Discovery

For anti-infective screening programs requiring simultaneous evaluation of Gram-positive antibacterial and antifungal activity within a single chemical series, the hexyl analogue 1f uniquely preserves both activities. It achieves MIC values of 64 µg·mL⁻¹ against S. aureus and MRSA and 128 µg·mL⁻¹ against S. faecalis—a 4-fold improvement over the methyl analogue 1a—while retaining measurable antifungal activity against C. albicans (MIC = 1024 µg·mL⁻¹) and A. niger (MIC = 512 µg·mL⁻¹) that is completely lost in the pentyl (1e) and heptyl (1g) analogues [1]. Procurement of 1f is therefore mandatory for any screening cascade that requires detection of concurrent antibacterial and antifungal hits from a single compound.

Solution-Processable Phosphorescent OLED Material Development Using N-Hexyl Benzimidazole Ligands

Materials chemistry laboratories developing host-free, spin-coated phosphorescent organic light-emitting diodes should procure 1-hexyl-2-phenyl-1H-benzo[d]imidazole (HexPhBI) as the foundational cyclometalating ligand for synthesising Ir(HexPhBI)₃ and related benchmark complexes. The Xu et al. study demonstrates that the N-hexyl chain alone provides sufficient amorphous film-forming character to enable solution-processed device fabrication, and the HexPhBI core serves as the scaffold upon which further carbazole encapsulation (complexes 2 and 3) raised solid-state PL quantum yield to 61% and achieved EQE of ~6% at 2.5 V turn-on in host-free devices [2]. Procurement of the hexyl-substituted ligand is essential for establishing the baseline performance of non-encapsulated Ir(III) benzimidazole phosphors.

Early-Stage ADME/Tox Triage Using CYP3A4 Inhibition Thresholding

Drug metabolism and pharmacokinetics (DMPK) teams conducting early ADME/Tox triage of benzimidazole-based screening hits can use 1-hexyl-2-phenyl-1H-benzimidazole as a benchmark compound for moderate CYP3A4 inhibition (IC₅₀ = 20 µM in human liver microsomes) [3]. At concentrations ≤10 µM—the typical range for in vitro pharmacology assays—this compound is unlikely to produce significant CYP3A4-mediated artefacts or drug–drug interaction flags, making it a suitable reference for establishing metabolic liability acceptance thresholds in benzimidazole hit-to-lead programmes.

Application
Selection Property
Validation Focus
N-Alkyl chain SAR profiling
Chain-length-dependent antiproliferative context
MDA-MB-231 cell-model endpoint review
Anti-infective screening cascades
Dual antibacterial–antifungal profile
Gram-positive MIC and fungal strain panel endpoints
Phosphorescent OLED material development
Hexyl chain solution processability
Neat-film photoluminescence and device EQE endpoints
Early DMPK triage for benzimidazoles
Moderate CYP3A4 inhibition benchmark
Human liver microsome IC₅₀ context
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